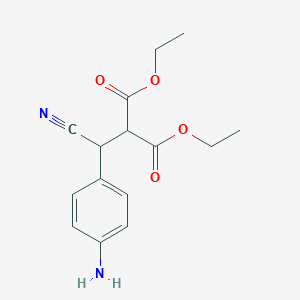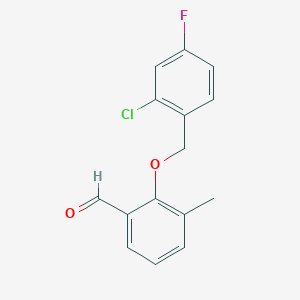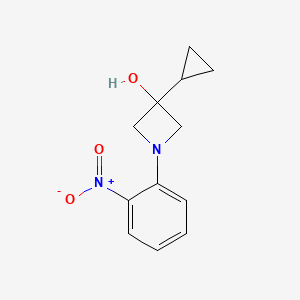
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound features a cyclopropyl group, a nitrophenyl group, and an azetidin-3-ol moiety, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidin-3-ol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl precursors in substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogenation or alkylation at the cyclopropyl or phenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Using halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropyl-1-phenylazetidin-3-ol: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Cyclopropyl-1-(4-nitrophenyl)azetidin-3-ol: Has the nitro group in a different position, which can affect its reactivity and biological activity.
Uniqueness
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H14N2O3/c15-12(9-5-6-9)7-13(8-12)10-3-1-2-4-11(10)14(16)17/h1-4,9,15H,5-8H2 |
Clé InChI |
MFNJTIYXBMTDAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CN(C2)C3=CC=CC=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



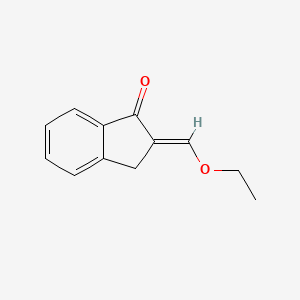



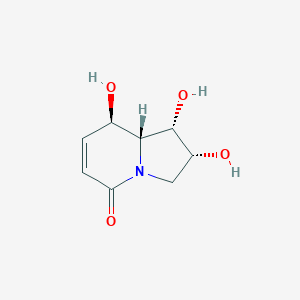
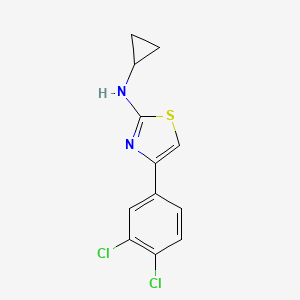
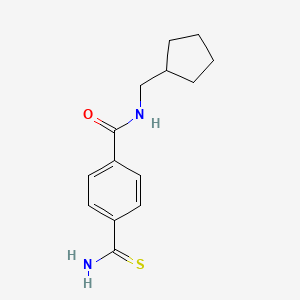

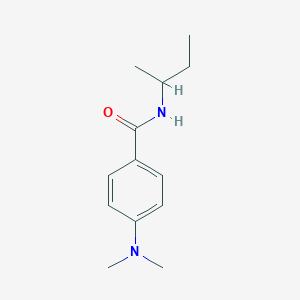
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
